Cas no 2137471-37-3 (2-amino-2-cycloheptyl-N-ethylacetamide)

2-Amino-2-cycloheptyl-N-ethylacetamide is a cycloheptyl-substituted acetamide derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a primary amine group and an ethylamide moiety, offering versatility as a building block for more complex molecules. The cycloheptyl ring provides steric bulk, which may influence binding affinity or metabolic stability in drug development. This compound is typically used in research settings for the exploration of novel bioactive molecules, particularly in medicinal chemistry. Its purity and stability under standard conditions make it suitable for controlled synthetic processes. Proper handling and storage are recommended to maintain its integrity.
2-amino-2-cycloheptyl-N-ethylacetamide structure
2137471-37-3 structure
Product Name:2-amino-2-cycloheptyl-N-ethylacetamide
CAS No:2137471-37-3
MF:C11H22N2O
MW:198.305182933807
CID:6486913
PubChem ID:165465868
Update Time:2025-05-26

2-amino-2-cycloheptyl-N-ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-765368
    • 2137471-37-3
    • 2-amino-2-cycloheptyl-N-ethylacetamide
    • Inchi: 1S/C11H22N2O/c1-2-13-11(14)10(12)9-7-5-3-4-6-8-9/h9-10H,2-8,12H2,1H3,(H,13,14)
    • InChI Key: YNVRPCHLXKIRCN-UHFFFAOYSA-N
    • SMILES: O=C(C(C1CCCCCC1)N)NCC

Computed Properties

  • Exact Mass: 198.173213330g/mol
  • Monoisotopic Mass: 198.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 2-amino-2-cycloheptyl-N-ethylacetamide

Introduction to 2-Amino-2-Cycloheptyl-N-Ethylacetamide (CAS No. 2137471-37-3)

2-Amino-2-cycloheptyl-N-ethylacetamide (CAS No. 2137471-37-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structural features, has been the subject of extensive research due to its potential applications in drug development and other chemical industries. The molecule consists of an amino group, a cycloheptyl group, and an N-ethylacetyl amide moiety, which collectively contribute to its distinct chemical properties and biological activity.

The cycloheptyl group in the molecule is a seven-membered ring structure, which introduces rigidity and stability to the compound. This structural feature is particularly advantageous in drug design, as it can enhance the molecule's ability to interact with biological targets such as enzymes or receptors. Recent studies have highlighted the importance of such cyclic structures in improving the pharmacokinetic properties of drugs, including bioavailability and metabolic stability.

The N-ethylacetyl amide portion of the molecule adds further functionality by introducing a polar group that can participate in hydrogen bonding. This characteristic is crucial for modulating the compound's solubility and its ability to cross cellular membranes. Researchers have demonstrated that such modifications can significantly influence the bioactivity of compounds, making them more effective in therapeutic applications.

Recent advancements in computational chemistry have enabled scientists to predict the potential biological activity of 2-amino-2-cycloheptyl-N-ethylacetamide with greater accuracy. For instance, molecular docking studies have revealed that this compound may exhibit affinity for certain G-protein coupled receptors (GPCRs), which are key targets in the treatment of various diseases, including cardiovascular disorders and neurological conditions.

In addition to its pharmacological potential, 2-amino-2-cycloheptyl-N-ethylacetamide has shown promise in agricultural applications. Studies suggest that this compound may possess pesticidal properties, making it a candidate for developing eco-friendly pesticides. Its ability to disrupt insect hormone systems without significant toxicity to non-target species has been a focal point of recent research efforts.

The synthesis of 2-amino-2-cycloheptyl-N-ethylacetamide involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both laboratory studies and industrial scale-up.

From a safety standpoint, preliminary toxicological studies indicate that 2-amino-2-cycloheptyl-N-ethylacetamide exhibits low acute toxicity when administered at recommended doses. However, further long-term studies are required to fully assess its safety profile and potential for chronic exposure risks.

In conclusion, 2-amino-2-cycloheptyl-N-ethylacetamide (CAS No. 2137471-37-3) represents a versatile compound with diverse applications across multiple industries. Its unique structural features, combined with recent advances in chemical research, position it as a valuable tool in drug discovery and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic research and industrial applications.

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